(R,S)-Anatabine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-4,6,8,10,12H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPPBXUYQGUQHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCNC1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294036, DTXSID90862230 | |
| Record name | D,L-Anatabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6-Tetrahydro-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2743-90-0 | |
| Record name | D,L-Anatabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-1,2,3,6-Tetrahydro-2,3'-bipyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Enantioselective Preparation of R,s Anatabine and Its Enantiomers
Racemic Synthesis Approaches
The preparation of racemic (R,S)-anatabine has been approached through several synthetic routes. One notable method involves the reaction of 3-aminomethylpyridine with benzophenoneimine to form an intermediate, benzylhydrylidene-pyridin-3-yl-methyl-amine. google.com This intermediate is then treated with a non-nucleophilic base, such as lithium diisopropylamide (LDA), and a dielectrophile like cis-1,4-dichloro-2-butene. Subsequent acidification and basification lead to the formation of this compound. google.com An alternative and more environmentally friendly approach to forming the initial imine intermediate avoids the use of benzene (B151609) and the production of water as a byproduct by reacting 3-aminomethylpyridine directly with benzophenoneimine, which can proceed at lower temperatures. google.com
Another significant strategy for racemic anatabine (B1667383) synthesis starts from 3-pyridinecarboxaldehyde. This approach utilizes a Barbier-type zinc-mediated allylation followed by a ring-closing metathesis (RCM) as the key steps to construct the tetrahydropyridine (B1245486) ring system of anatabine. researchgate.net The Barbier reaction, a one-pot synthesis involving an alkyl halide, a carbonyl compound, and a metal, is advantageous due to its tolerance of various functional groups and its ability to be performed in aqueous media, aligning with the principles of green chemistry.
Enantioselective Synthesis Procedures for (R)-(+)-Anatabine and (S)-(-)-Anatabine
The demand for enantiomerically pure anatabine for pharmacological research has spurred the development of elegant enantioselective synthetic methods. A highly successful and widely cited procedure allows for the preparation of both (R)-(+)- and (S)-(-)-anatabine with high enantiomeric excess. researchgate.netresearchgate.net This multi-step synthesis is centered around the use of a chiral auxiliary to direct the stereochemical outcome of the reaction.
Chiral Ketimine Formation and C-Alkylation
The enantioselective synthesis commences with the condensation of 3-(aminomethyl)pyridine (B1677787) with a chiral auxiliary, typically either (1R,2R,5R)-(+)-2-hydroxy-3-pinanone or (1S,2S,5S)-(-)-2-hydroxy-3-pinanone. This reaction forms a chiral ketimine. researchgate.netresearchgate.net The choice of the 2-hydroxy-3-pinanone enantiomer dictates the stereochemistry of the final anatabine product. researchgate.net
The subsequent step is a diastereoselective C-alkylation of the chiral ketimine. The ketimine is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a carbanion. This carbanion then reacts with an appropriate electrophile, cis-1,4-dichloro-2-butene, to introduce the four-carbon chain required for the formation of the tetrahydropyridine ring. researchgate.netresearchgate.net The bulky pinanone-derived chiral auxiliary effectively shields one face of the molecule, directing the alkylating agent to the opposite face and thereby establishing the desired stereocenter.
N-Deprotection and Intramolecular Ring Closure
Following the crucial C-alkylation step, the chiral auxiliary is removed. This is typically achieved through acid hydrolysis, which cleaves the ketimine and liberates the alkylated amine intermediate. researchgate.netresearchgate.net
Isolation and Purification Techniques for Enantiomers (e.g., Chiral HPLC)
The separation of anatabine enantiomers from a racemic mixture is most commonly and effectively achieved using chiral High-Performance Liquid Chromatography (HPLC). umsl.edu This technique employs a chiral stationary phase (CSP) that interacts differently with the (R)- and (S)-enantiomers, leading to different retention times and thus their separation.
Various types of chiral columns have been utilized for the resolution of anatabine enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated excellent enantioseparation capabilities for a range of tobacco alkaloids, including anatabine. For instance, a CHIRALPAK AGP column has been successfully used for the baseline separation of anatabine enantiomers. umsl.edu The mobile phase composition, typically a mixture of an organic modifier like methanol (B129727) or acetonitrile (B52724) and a buffered aqueous phase, is optimized to achieve the best resolution. The use of tandem column systems, combining a conventional C18 column with a chiral column, has also been explored to improve the separation efficiency for multiple alkaloid enantiomers simultaneously.
Considerations for Purity and Contaminant Levels in Synthetic Preparations for Research
The purity of synthetic this compound and its individual enantiomers is of paramount importance for research applications to ensure that observed biological effects are attributable to the compound of interest. Synthetic preparations can contain various impurities, including unreacted starting materials, reagents, byproducts, and in the case of racemic synthesis, the unwanted enantiomer.
In the racemic synthesis of anatabine starting from 3-aminomethylpyridine and benzophenoneimine, a notable impurity can be benzophenone (B1666685), which can be present at levels of 8-12% if the reaction conditions are not optimized. google.com Modifications to this synthetic route have been shown to reduce benzophenone contamination to less than 3%. google.com Other potential impurities include structurally related alkaloids that may be formed through side reactions.
For enantioselective syntheses, the primary "impurity" of concern is the undesired enantiomer. The enantiomeric excess (e.e.) is a measure of the purity of the chiral sample. The methods described for the enantioselective synthesis of anatabine report high enantiomeric excesses, indicating a very low level of the unwanted enantiomer. researchgate.net Purification techniques such as distillation and crystallization can be employed to remove non-enantiomeric impurities, with distillation reportedly yielding anatabine with a purity greater than 99%. google.com
Synthesis of Deuterated this compound for Research Applications [this compound-d4]
Isotopically labeled internal standards are essential for the accurate quantification of analytes in complex matrices using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). For anatabine analysis, deuterated this compound, specifically this compound-d4, is utilized as an internal standard. rsc.orgnih.gov
The formal chemical name for this deuterated analog is 1,2,3,6-tetrahydro-2,3′-bipyridine-2′,4′,5′,6′-d4. rsc.orgnih.gov This nomenclature indicates that four deuterium (B1214612) atoms have been incorporated into the pyridine (B92270) ring of the bipyridine structure. The synthesis of such a deuterated standard would likely involve the use of a deuterated precursor for the pyridine ring. A plausible synthetic strategy would be to employ a deuterated version of a key starting material, such as deuterated 3-aminomethylpyridine or a deuterated nicotinic acid derivative, in one of the established racemic synthesis routes. The introduction of deuterium atoms imparts a mass difference that allows the internal standard to be distinguished from the non-labeled analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical, ensuring similar behavior during sample preparation and analysis.
Pharmacological Research and Molecular Mechanisms of R,s Anatabine
Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
(R,S)-Anatabine demonstrates notable activity as an agonist at various subtypes of nicotinic acetylcholine receptors (nAChRs), which are crucial ligand-gated ion channels in the central nervous system. apa.orgnih.govmdpi.com
Research has established that this compound functions as an agonist for nAChRs that contain α4β2 and α6/α3β2β4 subunits. caymanchem.comcaymanchem.comlabchem.com.my Studies measuring its half-maximal effective concentration (EC₅₀) show potent activity at these specific receptor subtypes. The EC₅₀ value for its activity at α4β2 subunit-containing nAChRs is reported to be 6.1 µM, while for α6/α3β2β4 (or α6/α3β2β3) subunit-containing nAChRs, the EC₅₀ is 3.6 µM. caymanchem.comcaymanchem.comfrontiersin.orgnih.gov This demonstrates a strong functional interaction with these key neuronal receptors.
Table 1: Agonist Potency of this compound at Specific nAChR Subtypes
| nAChR Subtype | EC₅₀ (µM) | Source |
|---|---|---|
| α4β2 | 6.1 | caymanchem.com, caymanchem.com, nih.gov |
| α6/α3β2β4 (α6/3β2β3) | 3.6 | caymanchem.com, caymanchem.com, nih.gov |
Anatabine (B1667383) exists as two stereoisomers, or enantiomers: (R)-Anatabine and (S)-Anatabine. Research indicates that these enantiomers exhibit different pharmacological activities at nAChR subtypes. nih.govnoaa.govresearchgate.net At human α4β2 nAChRs, the (S)-anatabine enantiomer shows greater efficacy than the (R)-anatabine enantiomer. nih.gov Conversely, radioligand binding experiments have revealed that (R)-anatabine has a binding affinity for α4β2 nAChRs that is twice as high as that of (S)-anatabine. nih.govresearchgate.netmdpi.comresearchgate.net At α7 nAChRs, both the (R) and (S) enantiomers of anatabine have been observed to be highly efficacious agonists. nih.govnoaa.govresearchgate.netmdpi.comresearchgate.net The (R)-(+)-enantiomer is generally considered the less active form of anatabine. medchemexpress.com
Table 2: Comparative Activity of Anatabine Enantiomers at nAChRs
| nAChR Subtype | Parameter | Finding | Source |
|---|---|---|---|
| α4β2 | Efficacy | (S)-Anatabine > (R)-Anatabine | nih.gov |
| Binding Affinity | (R)-Anatabine > (S)-Anatabine (2-fold) | nih.gov, researchgate.net, mdpi.com, researchgate.net | |
| α7 | Efficacy | Both enantiomers are highly efficacious | nih.gov, noaa.gov, researchgate.net, mdpi.com, researchgate.net |
This compound displays a selective binding and activation profile for different nAChR subunits. It is notably more potent at α4β2 and α6/α3β2β4 nAChRs compared to other subtypes. caymanchem.comcaymanchem.com Its agonist activity is significantly weaker at α3β4 and α7 nAChRs, with reported EC₅₀ values of 70.6 µM and 158.5 µM, respectively. caymanchem.comcaymanchem.comnih.gov This indicates a clear selectivity for the α4β2 and α6-containing receptor complexes over the α3β4 and α7 subtypes. caymanchem.comcaymanchem.com Furthermore, some evidence suggests that anatabine may act as a partial agonist, inducing approximately 60% of the full receptor activity at α4β2 nAChRs and 70% at α6/α3β2β4 nAChRs. nih.gov Broader screening against more than 160 other molecular targets confirmed that anatabine's binding is specific to nAChRs, indicating a low potential for off-target effects. nih.govnih.gov
Table 3: Selectivity of this compound Across nAChR Subtypes
| nAChR Subtype | EC₅₀ (µM) | Selectivity Note | Source |
|---|---|---|---|
| α6/α3β2β4 (α6/3β2β3) | 3.6 | High Potency | caymanchem.com, caymanchem.com, nih.gov |
| α4β2 | 6.1 | High Potency | caymanchem.com, caymanchem.com, nih.gov |
| α3β4 | 70.6 | Lower Potency | caymanchem.com, caymanchem.com, nih.gov |
| α7 | 158.5 | Lower Potency | caymanchem.com, caymanchem.com, nih.gov |
When compared to nicotine (B1678760), this compound generally demonstrates weaker potency across several nAChR subtypes. frontiersin.orgnih.gov For example, nicotine is a more potent agonist at α4β2 nAChRs (EC₅₀ = 1.0 µM) and α7 nAChRs (EC₅₀ = 54.5 µM) than anatabine. frontiersin.orgnih.gov The binding affinity of anatabine to α4β2 nAChRs (IC₅₀ = 0.7 µM) is also weaker than that of nicotine (IC₅₀ = 0.04 µM). nih.gov However, compared to the alkaloid S-anabasine, anatabine shows increased agonist potency at α4β2 nAChRs but decreased potency at α7 nAChRs. nih.govmdpi.com In behavioral studies measuring the reduction of food-maintained responding, anatabine was found to be approximately 7-fold less potent than nicotine. mdpi.com
Table 4: Comparative Potency (EC₅₀ in µM) of Anatabine and Nicotine
| nAChR Subtype | This compound | Nicotine | Source |
|---|---|---|---|
| α6/α3β2β3 | 3.6 | 0.7 | nih.gov |
| α4β2 | 6.1 | 1.0 | nih.gov |
| α3β4 | 70.6 | 42.4 | nih.gov |
| α7 | 158.5 | 54.5 | nih.gov |
Modulation of Cellular Signaling Pathways
Beyond its direct interaction with nAChRs, this compound influences intracellular signaling cascades, most notably those involved in inflammatory processes.
A significant body of research demonstrates that this compound has anti-inflammatory effects mediated, in part, by the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. frontiersin.orgmedchemexpress.comnih.govacs.org Anatabine has been shown to dose-dependently inhibit NF-κB activation in various experimental models. apexbt.com Specifically, it can prevent the phosphorylation of NF-κB that is induced by inflammatory stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α). nih.gov This inhibitory effect has been observed in several cell types, including SH-SY5Y neuroblastoma cells, HEK293 cells, and human microglia and mononuclear cells. nih.gov The modulation of the inflammatory response by anatabine is attributed to its interference with the activation and subsequent nuclear translocation of transcription factors like NF-κB. taylorandfrancis.com Chronic administration of anatabine has also been found to suppress NF-κB activity in the paraventricular nucleus of hypertensive rats. nih.gov However, one study reported that at a concentration of 10 μM, this compound did not inhibit the expression of NF-κB in 293T cells that were engineered to overexpress the NF-κB plasmid. medchemexpress.com
Inhibition of STAT3 Phosphorylation
A significant aspect of this compound's anti-inflammatory activity is its ability to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov The phosphorylation of STAT3 is a critical step in the signaling cascade of many pro-inflammatory cytokines. Once phosphorylated, STAT3 translocates to the nucleus and initiates the transcription of genes involved in inflammation. researchgate.net
Research has demonstrated that anatabine effectively prevents STAT3 phosphorylation induced by inflammatory stimuli such as lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α). nih.gov This inhibitory effect has been observed in a variety of cell types, including SH-SY5Y neuroblastoma cells, HEK293 cells, human microglia, and human peripheral blood mononuclear cells. nih.gov In vivo studies using a transgenic mouse model of Alzheimer's disease (Tg APPsw), which exhibits elevated brain cytokine levels, showed that chronic oral treatment with anatabine inhibited the increased STAT3 phosphorylation observed in these mice. nih.gov Similarly, in an acute LPS-induced inflammation model in wild-type mice, anatabine was found to oppose the phosphorylation of STAT3 in the spleen and kidney. nih.gov The mechanism for this inhibition is linked to the upstream inactivation of Glycogen (B147801) Synthase Kinase 3 Beta (GSK3β), which, when active, can promote STAT3 phosphorylation. researchgate.net By inhibiting GSK3β, anatabine leads to a decrease in STAT3 phosphorylation, preventing its nuclear translocation and subsequent pro-inflammatory gene transcription. researchgate.net
| Model System | Inducing Agent | Key Finding | Source |
|---|---|---|---|
| SH-SY5Y, HEK293, Human Microglia, Human Blood Mononuclear Cells | LPS or TNF-α | Anatabine prevents STAT3 and NFκB phosphorylation. | nih.gov |
| Transgenic (Tg APPsw) Mouse Model of Alzheimer's Disease | Chronic Neuroinflammation | Oral anatabine treatment inhibited the elevated STAT3 phosphorylation in the brain. | nih.gov |
| Wild-type Mice | LPS (acute inflammation) | Anatabine opposes LPS-induced STAT3 phosphorylation in the spleen and kidney. | nih.gov |
| Cellular Models | Not specified | Inactivation of GSK3β by anatabine leads to a decrease in STAT3 phosphorylation. | researchgate.net |
Activation of NRF2 Pathway and NRF2 Translocation
This compound has been identified as an activator of the Nuclear factor-erythroid factor 2-related factor 2 (NRF2) pathway. nih.gov NRF2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of antioxidant proteins. Systems biology approaches, including transcriptomic profile analysis, have been used to uncover this mechanism. nih.gov
Experimental verification using a luciferase reporter cell system confirmed that treatment with anatabine results in the translocation of NRF2 to the nucleus. nih.gov This translocation is a key step in the activation of the NRF2 pathway, allowing it to bind to antioxidant response elements (ARE) in the DNA and initiate the transcription of protective genes. The precise mechanisms by which anatabine activates NRF2 are still under investigation, but it is suggested that its action may be mediated through upstream signaling kinases. nih.gov
| Methodology | Key Finding | Source |
|---|---|---|
| Systems Biology (Transcriptomics, LINCS L1000 dataset) | Computational analysis predicted anatabine as an NRF2 activator. | nih.gov |
| Luciferase Reporter Cell System | Experimental validation showed anatabine treatment causes NRF2 translocation. | nih.gov |
Activation of MAPK Signaling (e.g., p38 MAPK)
Research has shown that this compound treatment results in the activation of Mitogen-Activated Protein Kinase (MAPK) signaling. nih.gov The MAPK family of kinases is involved in a wide range of cellular processes, including inflammation, stress responses, and cell differentiation.
Systematic phosphoproteomic assays have demonstrated that anatabine activates MAPK signaling across various cell systems. nih.gov Network analysis further predicted that anatabine's effect could be linked to the upregulation of p38 MAPK, a key member of the MAPK family. nih.gov The p38 MAPK pathway is known to be activated by cellular stress and inflammatory cytokines. nih.gov While the exact mechanism is not fully elucidated, network analyses suggest that anatabine might inhibit certain Dual-Specificity Phosphatases (DUSPs), which are negative regulators of MAPK signaling. nih.gov The activation of the p38 MAPK pathway has also been linked to the activation and translocation of NRF2 by other compounds. nih.gov
| Methodology | Key Finding | Source |
|---|---|---|
| Phosphoproteomic Assays | Anatabine treatment results in the activation of MAPK signaling across multiple cell systems. | nih.gov |
| Network Analysis (Reactome, Omnipath) | Predicts upregulation of p38 MAPK nodes in response to anatabine. | nih.gov |
PI3K-Akt and cAMP-PKA Signaling Pathways
This compound's mechanism of action involves the activation of two critical cell survival and signaling pathways: the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the cyclic adenosine (B11128) monophosphate (cAMP)-Protein Kinase A (PKA) pathway. researchgate.net It is proposed that anatabine functions as an agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), and this interaction initiates the activation of both the PI3K-Akt and cAMP-PKA signaling cascades. researchgate.net
The PI3K/AKT signaling pathway is a key regulator of cellular responses to inflammatory stimuli. researchgate.net Both the Akt and PKA kinases, once activated through this mechanism, play a direct role in the subsequent phosphorylation and inhibition of GSK3β. researchgate.net
| Proposed Upstream Target | Activated Pathways | Downstream Effect | Source |
|---|---|---|---|
| α7 nicotinic acetylcholine receptor (α7 nAChR) | PI3K-Akt and cAMP-PKA | Phosphorylation and inhibition of GSK3β. | researchgate.net |
Inhibition of GSK3β
The inhibition of Glycogen Synthase Kinase 3 Beta (GSK3β) is a central node in the molecular mechanism of this compound. researchgate.net GSK3β is a constitutively active serine/threonine kinase that is involved in a multitude of cellular processes, including inflammation and metabolism. nih.govmdpi.com
Anatabine leads to the inactivation of GSK3β through phosphorylation at its Serine 9 (Ser9) residue. researchgate.net This phosphorylation event is carried out by both Akt (also known as Protein Kinase B) and PKA, which are activated by anatabine via the PI3K-Akt and cAMP-PKA pathways, respectively. researchgate.net The resulting inhibition of GSK3β has significant downstream consequences. Notably, the inactivation of GSK3β leads to a reduction in the phosphorylation of tau protein and STAT3. researchgate.net As mentioned previously, the decreased phosphorylation of STAT3 prevents its nuclear translocation and the transcription of inflammatory cytokines. researchgate.net
| Upstream Activators | Action on GSK3β | Downstream Consequences | Source |
|---|---|---|---|
| Akt and PKA (activated by anatabine) | Phosphorylates GSK3β at Ser9, leading to its inhibition. | Decreased phosphorylation of tau and STAT3. | researchgate.net |
Preclinical Research and Therapeutic Potential of R,s Anatabine
Neurodegenerative Disease Research
Preclinical studies, primarily in mouse models of Alzheimer's disease, have investigated the effects of (R,S)-anatabine on amyloid-β (Aβ) pathology, tau hyperphosphorylation, and neuroinflammation. These studies provide a foundation for understanding the compound's mechanism of action.
Effects on Amyloid-β Production (in vitro and in vivo)
Research has demonstrated that this compound can modulate the production of amyloid-β peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease.
In vitro studies using Chinese Hamster Ovary (CHO) cells that overexpress the human amyloid precursor protein (APP) have shown that anatabine (B1667383) can lower the levels of both Aβ1-40 and Aβ1-42 in a dose-dependent manner. glpbio.com Furthermore, in vivo research using a transgenic mouse model of Alzheimer's disease (Tg PS1/APPswe) revealed that chronic oral treatment with anatabine significantly reduced the pathological deposition of Aβ in the brain. nih.govplos.org
Table 1: Effect of this compound on Aβ Levels
| Research Model | Key Findings | Reference |
|---|---|---|
| CHO Cells (in vitro) | Dose-dependent reduction in Aβ1-40 and Aβ1-42 levels. | glpbio.com |
| Tg PS1/APPswe Mice (in vivo) | Significant reduction in pathological Aβ deposition in the brain. | nih.govplos.org |
The mechanism by which this compound reduces Aβ levels appears to be through its influence on the amyloidogenic processing of APP. Studies have shown that anatabine reduces the production of soluble APPβ (sAPPβ), a product of APP cleavage by the β-secretase enzyme, without affecting the production of soluble APPα (sAPPα). glpbio.com This suggests that anatabine primarily impacts the β-cleavage pathway of APP.
Table 2: Effect of this compound on APP Cleavage
| Research Model | Effect on sAPPβ | Effect on sAPPα | Reference |
|---|---|---|---|
| CHO Cells (in vitro) | Reduction | No significant impact | glpbio.com |
Further investigation into the mechanism of action revealed that this compound can inhibit the transcription and reduce the protein levels of β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). BACE-1 is the rate-limiting enzyme in the production of Aβ. The reduction in BACE-1 expression is thought to be mediated through the inhibition of the transcription factor NF-κB, which is known to regulate BACE-1 transcription. researchgate.net Chronic treatment with anatabine has been found to reduce the messenger RNA (mRNA) expression of Bace1 in the brains of Tg PS1/APPswe mice. nih.gov
Table 3: Effect of this compound on BACE-1
| Research Model | Key Findings | Reference |
|---|---|---|
| Tg PS1/APPswe Mice (in vivo) | Reduction in Bace1 mRNA expression in the brain. | nih.gov |
| Cell Lines (in vitro) | Inhibition of BACE-1 transcription and reduction of BACE-1 protein levels. | researchgate.net |
Modulation of Tau Phosphorylation and Neuritic Degeneration
In addition to its effects on amyloid pathology, this compound has been shown to modulate tau pathology, another key hallmark of Alzheimer's disease. Natural soluble Aβ oligomers have been implicated in inducing tau hyperphosphorylation and subsequent neuritic degeneration. glpbio.comresearchgate.net
Research in a pure mouse model of tauopathy (Tg Tau P301S) has demonstrated that chronic oral treatment with anatabine reduces tau phosphorylation at multiple epitopes relevant to Alzheimer's disease. researchgate.net This treatment also led to a decrease in the levels of pathological tau conformers and oligomers. researchgate.net The proposed mechanism for this effect involves the increased phosphorylation of the inhibitory residue (Ser9) of glycogen (B147801) synthase kinase-3β (GSK-3β), a primary kinase involved in tau phosphorylation. researchgate.net
Table 4: Effect of this compound on Tau Pathology
| Research Model | Key Findings | Reference |
|---|---|---|
| Tg Tau P301S Mice (in vivo) | Reduction in tau phosphorylation and levels of pathological tau oligomers. | researchgate.net |
| Increased phosphorylation of the inhibitory Ser9 residue of GSK-3β. | researchgate.net |
Reduction of Neuroinflammation and Microgliosis
Neuroinflammation, characterized by the activation of microglia and the production of pro-inflammatory molecules, is a critical component of Alzheimer's disease pathology. This compound has demonstrated anti-inflammatory properties in preclinical models.
Chronic treatment with anatabine in Tg PS1/APPswe mice resulted in a significant reduction in microgliosis, the activation and proliferation of microglia, in the brain. nih.govplos.org This was accompanied by a decrease in the activation of the pro-inflammatory transcription factors STAT3 and NF-κB in the vicinity of Aβ deposits. nih.govplos.org Furthermore, anatabine treatment led to a reduction in the expression of some of their target genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (Cox-2). nih.gov In a mouse model of tauopathy, anatabine treatment also resulted in decreased expression of the microglial marker Iba1, suggesting a reduction in microgliosis. researchgate.net In other in vivo studies, anatabine was found to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the brain. nih.gov
Table 5: Effect of this compound on Neuroinflammation
| Research Model | Key Findings | Reference |
|---|---|---|
| Tg PS1/APPswe Mice (in vivo) | Significant reduction in microgliosis. | nih.govplos.org |
| Reduced activation of STAT3 and NF-κB. | nih.govplos.org | |
| Reduced expression of iNOS and Cox-2 mRNA. | nih.gov | |
| Reduction in brain TNF-α and IL-6 levels. | nih.gov | |
| Tg Tau P301S Mice (in vivo) | Decreased expression of the microglial marker Iba1. | researchgate.net |
Studies in Transgenic Mouse Models of Alzheimer's Disease
This compound has been investigated for its therapeutic potential in transgenic mouse models of Alzheimer's disease (AD), demonstrating positive effects on both pathology and behavior. Chronic oral administration of anatabine to Tg PS1/APPswe mice, a model that develops pathological amyloid-beta (Aβ) deposits and neuroinflammation, led to a significant reduction in the Aβ burden in both the cortex and hippocampus. nih.govplos.org This reduction in amyloid pathology is linked to anatabine's ability to inhibit the expression of Bace1, an enzyme involved in the production of Aβ peptides. nih.govplos.org
Beyond its impact on amyloid plaques, anatabine treatment also addresses the neuroinflammatory component of AD. Studies have shown that anatabine reduces the activation of key inflammatory signaling molecules, STAT3 and NFκB, in the brains of these transgenic mice. nih.govplos.org This results in a decrease in the expression of their downstream targets, including the proinflammatory enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (Cox-2). nih.govplos.org Furthermore, treatment leads to a reduction in microgliosis, the activation of the brain's resident immune cells, and lowers the levels of inflammatory markers like TNF-α and IL-6. nih.govprnewswire.com
From a behavioral standpoint, chronic anatabine treatment successfully alleviated certain deficits observed in the Tg PS1/APPswe mouse model. The treatment suppressed hyperactivity and disinhibition and also ameliorated profound deficits in social interaction and social memory. nih.govplos.org These findings collectively support the exploration of anatabine as a potential disease-modifying agent for Alzheimer's disease. nih.govplos.org
Table 1: Effects of this compound in Alzheimer's Disease Mouse Models
| Model | Key Pathological Findings | Behavioral Outcomes | Molecular Mechanisms |
| Tg PS1/APPswe | Reduced Aβ deposition in cortex & hippocampus. nih.govplos.org | Alleviated hyperactivity and disinhibition. nih.govplos.org | Reduced activation of STAT3 and NFκB. nih.govplos.org |
| Reduced microgliosis. nih.gov | Improved social interaction and social memory. nih.govplos.org | Decreased expression of Bace1, iNOS, and Cox-2. nih.govplos.org | |
| Tg APPsw | Reduced brain levels of TNF-α and IL-6. prnewswire.com | Not specified in the study. | Inhibited STAT3 phosphorylation. prnewswire.com |
Potential in Parkinson's Disease Research
Based on available preclinical research, there are no specific studies investigating the effects of this compound in animal models of Parkinson's disease. While its anti-inflammatory and neuroprotective properties have been explored in other neurodegenerative contexts like Alzheimer's disease, its potential role in protecting dopaminergic neurons or mitigating pathology directly related to Parkinson's disease has not been documented in the retrieved scientific literature.
Impact on Repetitive Mild Traumatic Brain Injury (r-mTBI)
Research using hTau mouse models of repetitive mild traumatic brain injury (r-mTBI) demonstrates that this compound can mitigate some of the chronic pathological outcomes, even when treatment is significantly delayed. nih.govnih.gov Studies have utilized different injury protocols to reflect the heterogeneity of human TBI, revealing that anatabine's efficacy can be influenced by the frequency of impacts. nih.gov A key finding is that anatabine can suppress mechanisms like the phosphorylation of tau protein and the activation of NFκB, both of which are increased following r-mTBI. nih.govnih.gov
Mitigation of Astrogliosis
A significant outcome of anatabine treatment in r-mTBI models is the mitigation of astrogliosis, a reactive process of astrocytes that contributes to neuroinflammation and glial scarring. nih.gov In studies where treatment was delayed for three months after the final injury, anatabine administered for the following three months successfully attenuated this TBI-induced pathology. nih.gov This effect was observed consistently across different r-mTBI paradigms, including both a less frequent (5 hits over 9 days) and a more frequent (24 hits over 90 days) injury model. nih.govnih.gov
Improvement of Cognitive Functions
The impact of this compound on cognitive functions following r-mTBI appears to be dependent on the specific characteristics of the injury. nih.gov In a study comparing two different injury frequencies, a three-month delayed treatment with anatabine improved cognitive deficits only in the more-frequently-injured mice (24-hit model). nih.govnih.gov No significant cognitive improvement was noted in the less-frequently-injured group (5-hit model) under the same delayed treatment conditions. nih.gov This suggests that the heterogeneity of r-mTBI is a critical factor influencing therapeutic efficacy for cognitive recovery. nih.govnih.gov
Table 2: Effects of Delayed this compound Treatment on r-mTBI Outcomes in hTau Mice
| Injury Model | Treatment Schedule | Effect on Astrogliosis | Effect on Cognitive Function |
| 5 hits over 9 days | 3-month delay, 3-month treatment. nih.gov | Mitigated. nih.govnih.gov | No significant improvement. nih.gov |
| 24 hits over 90 days | 3-month delay, 3-month treatment. nih.gov | Mitigated. nih.govnih.gov | Improved. nih.govnih.gov |
Anti-inflammatory and Immunomodulatory Effects
This compound demonstrates significant anti-inflammatory and immunomodulatory properties across various preclinical models. nih.gov A central part of its mechanism of action is the inhibition of key transcription factors that orchestrate the inflammatory response, notably STAT3 (Signal Transducer and Activator of Transcription 3) and NFκB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). nih.govplos.orgprnewswire.com By preventing the phosphorylation and activation of these factors, anatabine effectively suppresses neuroinflammation in models of Alzheimer's disease and TBI. nih.govprnewswire.comnih.gov Furthermore, studies show anatabine can upregulate the anti-inflammatory cytokine IL-10, suggesting a dual action of suppressing proinflammatory pathways while boosting anti-inflammatory responses. nih.gov
Attenuation of Proinflammatory Mediators
A primary mechanism through which this compound exerts its anti-inflammatory effects is by reducing the production and expression of proinflammatory mediators. In animal models challenged with the inflammatory agent lipopolysaccharide (LPS), anatabine treatment leads to a dose-dependent decrease in circulating levels of key cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β). prnewswire.com This effect is also observed in the context of neurodegenerative and neurotraumatic conditions, where anatabine has been shown to lower brain levels of TNF-α and IL-6. prnewswire.comnih.gov The suppression of NFκB and STAT3 activation by anatabine also leads to the reduced expression of proinflammatory enzymes such as iNOS and Cox-2. nih.gov
Table 3: Proinflammatory Mediators Attenuated by this compound
| Mediator | Function | Observed Effect of Anatabine |
| NFκB | Transcription factor for inflammatory genes. | Inhibition of activation/phosphorylation. nih.govplos.orgprnewswire.comnih.gov |
| STAT3 | Transcription factor for cytokines and growth factors. | Inhibition of activation/phosphorylation. nih.govplos.orgprnewswire.com |
| TNF-α | Proinflammatory cytokine. | Reduced levels in plasma and brain. prnewswire.com |
| IL-6 | Proinflammatory cytokine. | Reduced levels in plasma and brain. prnewswire.com |
| IL-1β | Proinflammatory cytokine. | Reduced production. prnewswire.com |
| iNOS | Enzyme producing nitric oxide, a mediator of inflammation. | Reduced expression. nih.gov |
| Cox-2 | Enzyme involved in prostaglandin (B15479496) synthesis during inflammation. | Reduced expression. nih.gov |
Reduction of TNFα, IL-1β, IL-6
Preclinical studies have consistently shown that this compound administration leads to a significant reduction in the levels of several key pro-inflammatory cytokines. In mouse models of lipopolysaccharide (LPS)-induced acute inflammation, anatabine treatment has been observed to decrease the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in the plasma, kidney, and spleen. nih.gov Similarly, in a transgenic mouse model of Alzheimer's disease, which is characterized by elevated cytokine levels in the brain, chronic oral treatment with anatabine resulted in a reduction in brain TNF-α and IL-6 levels. nih.gov This anti-inflammatory activity is believed to be mediated, in part, through the inhibition of STAT3 phosphorylation. nih.gov
| Cytokine | Model | Observed Effect | Source |
|---|---|---|---|
| TNF-α | LPS-Induced Inflammation (Mouse) | Reduced levels in plasma, kidney, and spleen | nih.gov |
| Alzheimer's Disease (Mouse Model) | Reduced levels in brain | nih.gov | |
| IL-1β | LPS-Induced Inflammation (Mouse) | Reduced levels in plasma, kidney, and spleen | nih.gov |
| LPS-Induced (Human Whole Blood) | Inhibited production | nih.gov | |
| IL-6 | LPS-Induced Inflammation (Mouse) | Reduced levels in plasma, kidney, and spleen | nih.gov |
| Alzheimer's Disease (Mouse Model) | Reduced levels in brain | nih.gov |
Reduction of G-CSF, IL-1α, KC, IL-5, IL-7, IL-9, IFNγ-induced protein 10, MIP-1α, MIP-1β
The immunomodulatory effects of this compound extend to a broader spectrum of cytokines and chemokines. A comprehensive multianalyte profiling in a mouse model of LPS-induced inflammation revealed that anatabine treatment significantly reduced the levels of numerous pro-inflammatory mediators. acs.org These included Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), Interleukin-5 (IL-5), Interleukin-7 (IL-7), Interleukin-9 (IL-9), Interferon-gamma-induced protein 10 (IP-10), Macrophage Inflammatory Protein-1-alpha (MIP-1α), and Macrophage Inflammatory Protein-1-beta (MIP-1β). acs.org
| Cytokine/Chemokine | Observed Effect | Source |
|---|---|---|
| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | Significant Reduction | acs.org |
| Interleukin-5 (IL-5) | Significant Reduction | acs.org |
| Interleukin-7 (IL-7) | Significant Reduction | acs.org |
| Interleukin-9 (IL-9) | Significant Reduction | acs.org |
| Interferon γ-induced protein 10 (IP-10) | Significant Reduction | acs.org |
| Macrophage Inflammatory Protein-1α (MIP-1α) | Significant Reduction | acs.org |
| Macrophage Inflammatory Protein-1β (MIP-1β) | Significant Reduction | acs.org |
Upregulation of Anti-inflammatory Cytokines (e.g., IL-10)
In addition to suppressing pro-inflammatory mediators, this compound has been shown to enhance the production of anti-inflammatory cytokines. acs.org In mice challenged with LPS, anatabine treatment was found to upregulate the anti-inflammatory cytokine Interleukin-10 (IL-10) in a dose-dependent manner. acs.org This dual action of inhibiting pro-inflammatory pathways while promoting anti-inflammatory responses highlights its potential as a balancing immunomodulator. Further evidence comes from a dextran (B179266) sulfate (B86663) sodium (DSS) mouse model of colitis, where multiplex array profiling revealed that anatabine increased the abundance of IL-10 in the colon. pmiscience.com
Effects in Models of Excessive Inflammation
The anti-inflammatory efficacy of this compound has been demonstrated in several well-established animal models of acute and chronic inflammation. acs.orgnih.gov In a rat model, anatabine caused a dose-dependent reduction in carrageenan-induced paw edema. acs.orgnih.gov Furthermore, in a mouse model of ulcerative colitis induced by dextran sulfate sodium (DSS), oral administration of anatabine was shown to ameliorate the clinical symptoms of colitis. pmiscience.com These findings, along with its demonstrated ability to inhibit LPS-induced cytokine production, provide evidence that anatabine possesses significant anti-inflammatory activity across various models involving different species and pro-inflammatory stimuli. acs.org
Studies in Autoimmune Diseases
The potential of this compound has been explored in several preclinical models of autoimmune diseases. Research indicates that anatabine can ameliorate disease progression in conditions such as Experimental Autoimmune Encephalomyelitis (EAE), a mouse model for multiple sclerosis, where it was found to reduce neurological deficits and bodyweight loss. acs.orgnih.gov Its therapeutic potential has also been investigated in models of Alzheimer's disease and Hashimoto's thyroiditis. researchgate.net
Experimental Autoimmune Thyroiditis (EAT) Models
A significant body of research has focused on the effects of this compound in a mouse model of Experimental Autoimmune Thyroiditis (EAT), which serves as an animal model for human Hashimoto's thyroiditis. oup.comoup.comnih.gov In these studies, EAT is typically induced in mice through immunization with thyroglobulin. nih.gov The findings suggest that anatabine may be effective in treating early or mild autoimmune thyroid disease. oup.com
Reduction in Incidence and Severity of Thyroiditis
Studies have shown that this compound can significantly reduce both the incidence and severity of thyroiditis in the EAT model, particularly in cases of moderate disease. oup.comoup.com In one key study, only 62% of mice (13 out of 21) treated with anatabine developed thyroid infiltrates, compared to 96% of control mice (22 out of 23). oup.comnih.gov Furthermore, anatabine treatment led to a significant decrease in the median severity score of thyroiditis. oup.comnih.gov Beyond the histological improvements, anatabine also reduced the antibody response to thyroglobulin and improved the recovery of thyroid function in the treated mice. oup.comnih.gov
| Parameter | Control Group | Anatabine-Treated Group | Source |
|---|---|---|---|
| Incidence of Thyroiditis | 96% (22 of 23 mice) | 62% (13 of 21 mice) | oup.comnih.gov |
| Median Thyroiditis Severity Score | 2.0 | 0.5 | oup.comnih.gov |
| Thyroglobulin Antibody Response | Standard Response | Reduced | oup.comnih.gov |
| Thyroid Function | Impaired | Improved Recovery | oup.comnih.gov |
Experimental Autoimmune Encephalomyelitis (EAE) Models (Multiple Sclerosis)
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for studying the human neuroinflammatory disease, multiple sclerosis (MS). nih.gov Research has explored the therapeutic potential of this compound in this model. Studies have shown that orally administered anatabine markedly suppressed the neurological deficits associated with EAE in mice. nih.gov This included a significant reduction in neurological disability and improved motor coordination. fiercebiotech.combiospace.com
The beneficial effects of anatabine in EAE models are linked to its anti-inflammatory properties. nih.gov The compound was found to significantly reduce the production of Th1 and Th17 cytokines, which are known to be key drivers in the development of EAE. nih.gov Mechanistically, anatabine appears to suppress the activation of STAT3 and p65 NF-κB, two transcription factors that regulate a wide array of inflammatory genes. nih.govfiercebiotech.com This suppression was observed in both the spleen and the brain of EAE mice. nih.gov Furthermore, anatabine treatment led to a reduction in the infiltration of macrophages and microglia, lessened astrogliosis, and significantly prevented demyelination in the spinal cords of EAE mice. nih.gov
Inflammatory Bowel Disease (IBD) Research
Inflammatory Bowel Disease (IBD) encompasses chronic inflammatory disorders of the gastrointestinal tract, such as ulcerative colitis (UC) and Crohn's disease. nih.govnih.govyoutube.com this compound has demonstrated anti-inflammatory properties in preclinical models of IBD. nih.govnih.govresearchgate.net
In a dextran sulfate sodium (DSS) mouse model, which induces a condition similar to ulcerative colitis, this compound has been shown to ameliorate intestinal inflammation. nih.govnih.govresearchgate.net Gene expression analysis indicated that anatabine had a restorative effect on the global gene expression profiles that were altered by DSS. nih.gov The compound reduced the colonic abundance of cytokines associated with DSS-induced inflammation while increasing the levels of the anti-inflammatory cytokine IL-10. nih.govresearchgate.net These findings suggest that anatabine can modulate the complex inflammatory cascades that characterize IBD. nih.govnih.gov
The amelioration of intestinal inflammation by this compound translates into a reduction of clinical symptoms in the DSS-induced colitis model. nih.govnih.gov Oral administration of anatabine, but not nicotine (B1678760), was found to reduce the clinical signs of colitis. nih.govresearchgate.net In mice treated with DSS, anatabine administration led to improvements in body weight recovery and reduced scores for intestinal bleeding and diarrhea. nih.gov These results highlight the potential of anatabine as a therapeutic agent for managing the clinical manifestations of IBD. nih.govnih.govresearchgate.net
| Parameter | Effect of this compound | Reference |
|---|---|---|
| Clinical Symptoms | Reduced overall clinical signs of colitis. | nih.govnih.govresearchgate.net |
| Intestinal Inflammation | Ameliorated inflammation, restored gene expression profiles. | nih.govnih.gov |
| Cytokine Levels | Reduced pro-inflammatory cytokines, increased anti-inflammatory IL-10. | nih.govresearchgate.net |
Neuropharmacological Research
The neuropharmacological profile of this compound has been explored in several preclinical models, focusing on its interaction with key neurotransmitter systems and its influence on addiction-related behaviors.
Research using isolated nerve terminals (synaptosomes) from the rat brain has shown that this compound can stimulate the release of dopamine. caymanchem.com In contrast, it did not significantly affect the release of norepinephrine. caymanchem.com This selective action on dopaminergic pathways highlights a specific area of its neuropharmacological activity.
| Neurotransmitter | EC₅₀ Value (µM) |
|---|---|
| Dopamine | 1.76 |
| Norepinephrine | >100 |
This compound has been evaluated for its potential anxiety-reducing effects using the novel tank test in zebrafish, a common preclinical model for studying anxiety-like behaviors. caymanchem.comnih.gov In this model, an animal's natural tendency to initially stay in the lower, more protected part of a new environment is observed. nih.gov Treatment with this compound at a concentration of 10 mg/L resulted in the zebrafish spending more time at the top of the tank, an indicator of anxiolytic-like activity. caymanchem.com
The effect of this compound on the reinforcing properties of nicotine has been a significant area of investigation. Preclinical studies in both rats and rhesus monkeys have demonstrated that anatabine can reduce nicotine self-administration. researchgate.netnih.govapa.org
In rhesus monkeys, anatabine dose-dependently decreased the self-administration of a highly reinforcing dose of nicotine, with minimal effects on food-maintained responding except at the highest tested dose. apa.org Furthermore, when the abuse liability of anatabine itself was examined, monkeys did not self-administer it at levels above that of saline, suggesting a low potential for abuse. researchgate.netapa.org
| Anatabine Pretreatment Dose (mg/kg, IM) | Effect on Nicotine (0.01 mg/kg/inj) Self-Administration |
|---|---|
| 0.18 - 1.0 | Dose-dependent reduction |
| 1.8 | Significant reduction (p = .036) |
| 3.2 | Significant reduction (p = .0003) |
Similar findings were observed in studies with rats, where prior administration of anatabine dose-dependently decreased nicotine self-administration. nih.gov In these studies, anatabine itself did not show reinforcing effects, meaning the rats did not self-administer it. nih.gov These results collectively suggest that anatabine may attenuate the rewarding effects of nicotine. nih.govapa.org
Metabolic Effects Research
Beyond its neuropharmacological properties, this compound has been studied for its potential influence on metabolism, particularly concerning body weight and composition.
Research in male Sprague Dawley rats has shown that daily administration of anatabine can impact body weight and fat. umn.edunih.govresearchgate.netnih.gov In a study where rats received daily subcutaneous injections for one week, the group treated with anatabine avoided the additional weight gain that was observed in the saline-injected control group. umn.eduresearchgate.net This effect was accompanied by a reduction in body fat. umn.eduresearchgate.net The observed metabolic changes were associated with a decrease in the intake of chow pellets and transient increases in physical activity. umn.edunih.gov These findings suggest that anatabine may have positive effects on weight management through mechanisms involving both reduced food intake and increased energy expenditure. umn.edunih.gov
| Parameter | Observation in Anatabine-Treated Group (vs. Saline Control) |
|---|---|
| Weight Gain | Prevented additional weight gain |
| Body Fat | Reduced |
| Chow Pellet Intake | Reduced |
| Physical Activity | Transiently increased |
Decreases in Food Intake
This compound has demonstrated a notable effect on food consumption in preclinical studies. Research indicates that, similar to nicotine, anatabine can produce a dose-dependent decrease in food intake. nih.gov In a study involving male Holtzman rats trained to lever press for food, anatabine significantly reduced food intake across a range of doses. nih.gov The effect was observed without subsequent compensatory increases in food consumption later in the session at certain doses. nih.gov
A 2022 study further explored these effects in male Sprague Dawley rats over a one-week period. nih.govumn.edu This research found that daily administration of anatabine led to more pronounced reductions in food intake compared to nicotine at the doses tested. nih.gov All tested compounds, including anatabine, nornicotine (B190312), and anabasine (B190304), reduced the intake of chow pellets. nih.govumn.eduresearchgate.netnih.gov Specifically, anatabine at a dose of 3.00 mg/kg elicited a significant reduction in food intake. nih.gov These findings align with earlier research that also noted a decrease in food-maintained responding in mice, although potency estimates have varied between species. nih.govnih.gov The consistent observation across multiple studies is that anatabine possesses appetite-suppressant properties. nih.gov
Table 1: Effect of this compound and Other Alkaloids on Food Intake in Rats
| Compound | Dose | Outcome on Food Intake | Species | Citation |
|---|---|---|---|---|
| This compound | 0.25 - 3.00 mg/kg | Dose-dependent decrease | Holtzman Rats | nih.gov |
| This compound | 3.00 mg/kg | Significant reduction | Sprague Dawley Rats | nih.gov |
| Nicotine | 0.25 - 1.00 mg/kg | Dose-dependent decrease | Holtzman Rats | nih.gov |
| Nornicotine | 3.00 - 6.00 mg/kg | Decrease at higher doses | Holtzman Rats | nih.gov |
| Anabasine | 3.00 mg/kg | Decrease in intake | Holtzman Rats | nih.gov |
Increases in Physical Activity
Preclinical investigations have also examined the impact of this compound on physical activity levels. In a study using metabolic phenotyping chambers, the administration of anatabine was associated with changes in spontaneous physical activity (SPA). nih.gov However, these effects were observed to be more transient when compared to the consistent increases in physical activity seen with nicotine and nornicotine 6 hours post-injection. nih.govumn.eduresearchgate.netnih.gov
Table 2: Comparative Effects on Spontaneous Physical Activity (SPA) in Rats
| Compound | Effect on Physical Activity | Duration of Effect | Citation |
|---|---|---|---|
| This compound | Increased SPA | Transient and minimal | nih.gov |
| Nicotine | Consistent increases in SPA | Consistent 6 hours post-injection | nih.govumn.eduresearchgate.net |
| Nornicotine | Consistent increases in SPA | Consistent 6 hours post-injection | nih.govumn.eduresearchgate.net |
| Anabasine | Increased SPA | Transient and minimal | nih.govumn.eduresearchgate.net |
Effects on Lean Body Mass
The effect of this compound on body composition, particularly lean body mass, has been a key area of investigation. In a one-week study with Sprague Dawley rats, body composition was measured using EchoMRI™. nih.gov The results showed that, unlike nicotine, nornicotine, or anabasine which produced no change, anatabine administration led to a significant increase in lean body mass compared to pre-drug measurements. nih.gov
This finding is particularly important because weight-loss treatments can sometimes lead to an undesirable reduction in lean mass. The study found that after a week of treatment, neither nicotine nor the minor tobacco alkaloids, including anatabine, significantly reduced lean mass. nih.gov The increase in lean body mass observed with anatabine, alongside the prevention of additional weight and fat gain, highlights its potential for favorably altering body composition. nih.govumn.edunih.gov
Table 3: Effects of this compound and Other Alkaloids on Body Composition in Rats
| Compound | Effect on Body Weight | Effect on Body Fat | Effect on Lean Body Mass | Citation |
|---|---|---|---|---|
| This compound | Prevented additional gain | Reduction | Significant increase | nih.govumn.edunih.gov |
| Nicotine | Slower rate of gain | Unchanged | No significant change | nih.govumn.edunih.gov |
| Nornicotine | Prevented additional gain | Reduction | No significant change | nih.govumn.edunih.gov |
| Anabasine | Slower rate of gain | Unchanged | No significant change | nih.govumn.edunih.gov |
| Saline (Control) | Weight gain | Fat gain | Significant increase | nih.gov |
Drug Discovery and Pharmaceutical Research Potential
This compound, a minor alkaloid found in plants of the Solanaceae family, presents considerable potential for drug discovery and pharmaceutical research. selleckchem.comacs.orgmedchemexpress.com Its pharmacological activities have attracted scientific interest, extending beyond weight management to areas such as inflammation, neurodegenerative diseases, and addiction. acs.orgnih.govwikipedia.orgapa.org
One of the most promising avenues of research is its anti-inflammatory activity. acs.orgwikipedia.org Studies have shown that anatabine can inhibit the phosphorylation of key inflammatory mediators like NF-κB and STAT3. acs.orgnih.govwikipedia.org This mechanism has been demonstrated in various preclinical models, including those for Alzheimer's disease and multiple sclerosis, where anatabine reduced the production of pro-inflammatory cytokines. nih.govapexbt.com The compound has been shown to be bioavailable and brain-penetrant in rodents, which is a critical characteristic for therapies targeting central nervous system disorders. acs.org
In the context of neurodegenerative conditions like Alzheimer's disease, anatabine has been found to lower the production of amyloid-beta (Aβ) peptides, which are central to the disease's pathology. apexbt.com In a transgenic mouse model of Alzheimer's, acute treatment with anatabine significantly reduced soluble brain levels of Aβ1-40 and Aβ1-42. apexbt.com
Furthermore, research in nonhuman primates has indicated that anatabine may be a potential medication for treating nicotine addiction. apa.org It has been shown to significantly decrease the self-administration of nicotine without having a high potential for abuse itself, as monkeys did not self-administer anatabine above saline levels. apa.org The ability of anatabine to stimulate both α4β2 and α7 nicotinic acetylcholine (B1216132) receptors (nAChRs) may be useful in developing more effective drugs for various medical disorders. researchgate.net These diverse preclinical findings underscore the therapeutic promise of anatabine and support its further investigation as a novel pharmacotherapy. umn.edunih.gov
Pharmacokinetic and Pharmacodynamic Research
In vivo Pharmacokinetics in Animal Models (e.g., Rats and Mice)
Studies in rodents have been instrumental in characterizing the pharmacokinetic profile of (R,S)-anatabine. Following systemic administration, the compound is readily absorbed and distributed in the body.
This compound has been shown to be bioavailable after systemic administration in rodents. nih.gov Research indicates that following intraperitoneal (i.p.) injection, the compound is absorbed into the systemic circulation.
Detailed pharmacokinetic analyses in rats following intravenous administration have provided insights into the clearance and distribution of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Plasma Clearance | 4.8 ± 0.8 L/h/kg |
| Volume of Distribution (Vss) | 10.3 ± 1.2 L/kg |
Data from a study involving intravenous administration in rats.
The elimination half-life of this compound has been determined in rats, providing an indication of how long the compound remains in the body.
Table 2: Elimination Half-Life of this compound in Rats
| Parameter | Value |
| Elimination Half-Life (t1/2) | 1.6 ± 0.2 hours |
Data from a study involving intravenous administration in rats.
Following intraperitoneal administration in rats, this compound reaches a peak concentration in the plasma within a short period.
Table 3: Cmax and Tmax of this compound in Rats (1 mg/kg, i.p.)
| Parameter | Value |
| Cmax | 136.3 ± 33.7 ng/mL |
| Tmax | 0.25 hours |
A significant finding from preclinical studies is the ability of this compound to cross the blood-brain barrier. nih.gov Following systemic administration, the compound is detectable in the brain, indicating its potential to interact with central nervous system targets. nih.gov
Pharmacodynamic Profiling in Inflammation Models
The anti-inflammatory properties of this compound have been investigated in various preclinical models of inflammation. acs.org
In a mouse model of lipopolysaccharide (LPS)-induced inflammation, pretreatment with this compound resulted in a dose-dependent inhibition of pro-inflammatory cytokine production. nih.gov Conversely, the anti-inflammatory cytokine IL-10 was found to be upregulated by anatabine (B1667383) in a dose-dependent manner. acs.org These findings suggest that this compound can modulate the inflammatory response by both suppressing pro-inflammatory mediators and enhancing anti-inflammatory ones. acs.org
Furthermore, in a rat model of carrageenan-induced paw edema, intraperitoneal administration of this compound led to a dose-dependent reduction in swelling. nih.gov Studies have also demonstrated its efficacy in a dextran (B179266) sulfate (B86663) sodium (DSS) mouse model of colitis, where oral administration of anatabine reduced the clinical symptoms of the disease. nih.gov In this model, anatabine was shown to decrease the abundance of pro-inflammatory cytokines in the colon while increasing the levels of IL-10. nih.gov
The mechanisms underlying these anti-inflammatory effects are thought to involve the inhibition of key signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the signal transducer and activator of transcription 3 (STAT3) pathways. acs.org
Dose-Dependent Suppression of Pro-inflammatory Cytokines
Research has consistently demonstrated that this compound exerts a dose-dependent inhibitory effect on the production of key pro-inflammatory cytokines. In mouse models of systemic inflammation induced by lipopolysaccharide (LPS), intraperitoneal administration of anatabine led to a significant reduction in the plasma levels of several pro-inflammatory mediators. acs.org
Specifically, anatabine has been shown to decrease the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). acs.orgnih.gov In one study, a 5 mg/kg intraperitoneal dose of anatabine reduced plasma TNF-α and IL-6 levels by 34.0% and 47.2%, respectively. acs.org Further analysis confirmed reductions in a broader spectrum of cytokines and chemokines, including Interleukin-1 beta (IL-1β), Granulocyte-macrophage colony-stimulating factor, IL-5, IL-7, IL-9, and macrophage inflammatory proteins. acs.orgnih.gov This suppression of pro-inflammatory cytokines is a key aspect of anatabine's anti-inflammatory activity observed in various in vivo models. acs.orgnih.gov The mechanism for this suppression is linked to the inhibition of the STAT3 and NF-κB signaling pathways. nih.govnih.govnih.gov
Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in LPS-Challenged Mice
| Cytokine | Administration Route | Dose | % Reduction | Source |
| TNF-α | Intraperitoneal | 5 mg/kg | 34.0% | acs.org |
| IL-6 | Intraperitoneal | 5 mg/kg | 47.2% | acs.org |
| IL-1β | Intraperitoneal | Not specified | Significant Reduction | acs.orgnih.gov |
| G-CSF | Oral | 20 mg/kg | Significant Reduction | nih.gov |
| KC | Oral | 20 mg/kg | Significant Reduction | nih.gov |
Routes of Administration for Research Applications (e.g., Oral, Intraperitoneal, Inhalation)
In preclinical research, this compound has been administered through various routes to evaluate its pharmacokinetic and pharmacodynamic properties. The most common routes include oral, intraperitoneal (IP), and inhalation. acs.orgnih.govnih.gov
Oral Administration: Chronic oral treatment with anatabine has been used in studies, such as in transgenic mouse models of Alzheimer's disease, where it was shown to reduce brain levels of TNF-α and IL-6. nih.gov It has also been effective in ameliorating intestinal inflammation in mouse models of colitis. nih.gov
Intraperitoneal Administration: IP injection is a frequently used route in rodent studies to achieve systemic exposure and investigate acute effects. nih.gov Studies have demonstrated that IP administration of anatabine results in dose-dependent reductions in inflammation and cytokine production. acs.orgnih.gov The pharmacokinetics of substances given via the IP route can be similar to oral administration, as absorption primarily occurs into the portal vein, leading to potential first-pass metabolism in the liver. researchgate.net Despite this, IP administration provides rapid and more complete absorption for many small molecules compared to the oral route. nih.gov
Inhalation: Comparative studies in rats have shown that inhalation exposure is a viable route for anatabine administration, demonstrating bioequivalence to IP administration in terms of its pharmacokinetic and anti-inflammatory activity. acs.orgnih.gov This suggests that inhalation is a valuable method for investigating the effects of anatabine, particularly for compounds with similar pharmacokinetic characteristics. acs.org
The choice of administration route is a critical factor in experimental design, influencing the absorption, distribution, metabolism, and ultimately, the observed effects of the compound. nih.gov
Analytical Methodologies for R,s Anatabine Research
Chromatographic Separation Techniques
Chromatography is a fundamental analytical tool for isolating specific compounds from a mixture. For (R,S)-anatabine, which exists as a pair of non-superimposable mirror-image isomers or enantiomers, specialized chiral chromatography is essential for separating these forms.
High-Pressure Liquid Chromatography (HPLC) is a cornerstone technique for separating chemical compounds. youtube.com To resolve the individual (R)- and (S)-enantiomers of anatabine (B1667383), chiral stationary phases (CSPs) are employed within the HPLC system. youtube.comyakhak.org These CSPs are designed to interact differently with each enantiomer, causing them to travel through the chromatography column at different rates, thus enabling their separation and individual quantification. youtube.com
Several types of chiral columns have been successfully used for the enantiomeric separation of tobacco alkaloids. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are common. yakhak.orgnih.gov For instance, a CHIRALPAK AGP column has demonstrated effective baseline separation of the enantiomers of nicotine (B1678760), anabasine (B190304), and anatabine using an isocratic mobile phase. nih.gov Similarly, a LUX Cellulose-2 column has been used for high-resolution separation of nornicotine (B190312) isomers. nih.gov
Research has shown that achieving simultaneous separation of multiple alkaloid enantiomers can be challenging with a single chiral column. researchgate.net To overcome this, some methods utilize a multidimensional approach, such as coupling a standard C18 column with a chiral column in series to improve the separation effect. researchgate.net Another advanced technique involves multi-dimensional gas chromatography (MDGC) coupled with mass spectrometry, which has been used to analyze the enantiomeric composition of anatabine in different types of tobacco, revealing variations in enantiomer abundances. For example, S-(-)-anatabine was found to constitute 86.6% of total anatabine in flue-cured tobacco, 86.0% in burley, and 77.5% in oriental tobacco. documentsdelivered.com
Mass Spectrometry (MS) Based Quantification
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is frequently coupled with chromatographic methods like Gas Chromatography (GC) or Liquid Chromatography (LC) to provide highly sensitive and specific quantification of compounds like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the analysis of volatile and semi-volatile compounds. In the context of anatabine research, GC-tandem mass spectrometry (GC-MS/MS) has been employed for the sensitive quantification of minor tobacco alkaloids in various tobacco samples. nih.govnih.gov This technique offers high specificity and has been used to determine the concentration of anatabine in the tobacco filler of major US cigarette brands. nih.gov
One study reported the first use of GC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify five minor tobacco alkaloids, providing a rapid, selective, and sensitive technique. nih.gov The findings from this research indicated that anatabine concentrations in the top 50 selling U.S. cigarette brands ranged from 927 to 1390 µg/g. nih.govresearchgate.net
| Alkaloid | Concentration Range (µg/g) |
|---|---|
| Anatabine | 927 – 1390 |
| Nornicotine | 659 – 986 |
| Anabasine | 127 – 185 |
| Isonicoteine | 23.4 – 45.5 |
| Myosmine | 8.64 – 17.3 |
Additionally, GC-MS has been utilized in the enantiomeric profiling of tobacco cultivars. An improved method using an achiral GC column with (1S)-(-)-camphanic chloride derivatization was developed for the high-precision determination of nornicotine, anatabine, and anabasine enantiomers. nih.gov
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a widely used bioanalytical technique prized for its high sensitivity, specificity, and suitability for high-throughput analysis. Several LC-MS/MS methods have been developed and validated for the simultaneous quantification of anatabine, anabasine, nicotine, and its metabolites in biological matrices like urine and plasma. plos.orgnih.govresearchgate.net
These methods are crucial for clinical and epidemiological studies, particularly those monitoring smoking cessation. plos.orgnih.gov A rapid and low-cost LC-MS/MS method was developed that uses an acetone (B3395972) pretreatment to precipitate interfering matrix components, followed by chromatographic resolution with a cycle time of 13.5 minutes. plos.orgnih.gov This assay demonstrates high reproducibility and accuracy, making it ideal for large-scale studies. plos.org Another high-throughput capillary LC-MS/MS method was specifically developed to quantify low levels of anatabine and anabasine in the presence of much higher nicotine concentrations, which is a common scenario in studies involving nicotine replacement therapy. nih.gov The limit of quantitation (LOQ) for anatabine in this method was 0.15 ng/ml. nih.gov
LC-MS/MS has also been adapted for environmental monitoring, such as detecting tobacco use in populations through wastewater-based epidemiology. An enhanced direct injection LC-MS/MS method can quantify anatabine and other tobacco biomarkers in wastewater samples, with limits of quantification as low as 2.7 to 54.9 ng/L. nih.govresearchgate.net
Application as a Biomarker in Research Studies
This compound, along with another minor alkaloid, anabasine, serves a critical role as a specific biomarker for exposure to tobacco products. medchemexpress.com Its presence in biological samples can confirm recent tobacco use, a function that is particularly valuable in certain research and clinical settings.
The primary application of anatabine as a biomarker is to distinguish between nicotine derived from tobacco products versus that from medicinal Nicotine Replacement Therapy (NRT) products like gums or patches. nih.govaacrjournals.orgescholarship.org This is possible because anatabine is a natural component of the tobacco plant but is not present in NRT formulations. escholarship.org Therefore, detecting anatabine in a person's system is a reliable indicator of recent tobacco use. nih.govaacrjournals.orgaacrjournals.org
In smoking cessation programs, urinary levels of anatabine and anabasine are measured to validate self-reported abstinence. nih.govaacrjournals.orgaacrjournals.org Studies have established a urinary cut-off point, typically 2 ng/mL, to differentiate active tobacco users from those abstaining but using NRT. aacrjournals.orgaacrjournals.org Individuals who are truly abstinent will have anatabine levels below this threshold, even with high concentrations of nicotine and cotinine (B1669453) from NRT. aacrjournals.orgaacrjournals.org
Research has quantified the typical urinary concentrations of these alkaloids in tobacco users. One study reported the mean anatabine concentration in the urine of cigarette smokers to be 22 ng/mL, while in smokeless tobacco users, it was higher, ranging from 41–45 ng/mL. aacrjournals.org
| Alkaloid | Cigarette Smokers (ng/mL) | Smokeless Tobacco Users (ng/mL) |
|---|---|---|
| Anatabine | 22 | 41–45 |
| Anabasine | 22–24 | 22–24 |
| Nornicotine | 107–127 | 107–127 |
The use of anatabine as a biomarker provides an objective measure of tobacco consumption, which is often more reliable than self-reporting and essential for the integrity of clinical trials assessing the efficacy of tobacco cessation treatments. aacrjournals.orgescholarship.org
Monitoring Tobacco Alkaloid Exposure
This compound is a minor alkaloid found in tobacco products and serves as a specific biomarker for monitoring tobacco use. nih.gov Its presence and concentration in biological samples, such as urine, can provide objective data to supplement self-reported tobacco use, particularly in studies monitoring compliance with smoking cessation programs. nih.gov Unlike nicotine, which is also present in nicotine replacement therapies (NRT), anatabine is generally absent from these products, making it a valuable tool for distinguishing between tobacco use and NRT use. researchgate.net
The analysis of anatabine, often in conjunction with another minor tobacco alkaloid, anabasine, helps to confirm tobacco abstinence in individuals enrolled in smoking cessation research who are using other nicotine products. researchgate.net For instance, in individuals abstaining from smokeless tobacco while using nicotine gum, anatabine levels have been observed to be below the cut-off point of 2 ng/ml, despite high concentrations of nicotine and its primary metabolite, cotinine, from the gum. researchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common high-throughput method for the quantitative analysis of minor tobacco alkaloids like anatabine in urine. nih.gov This sensitive technique allows for the detection of low levels of anatabine, which is crucial for accurately assessing tobacco exposure. nih.gov Research has shown that in a large sample of smokers, anatabine was detectable in 97.7% of urine samples. nih.gov The concentration of urinary anatabine has been found to correlate well with total nicotine equivalents (TNE), a measure of total nicotine uptake. nih.gov
A study analyzing data from the National Health and Nutrition Examination Survey (NHANES) 2013–2014 reported on the urinary levels of anatabine in a representative sample of the U.S. population. nih.gov The findings from this survey provide a baseline for monitoring changes in exposure to tobacco alkaloids at a national level, which can be valuable for assessing the impact of tobacco control policies. nih.gov The geometric mean concentrations of urinary anatabine were significantly higher in daily smokers compared to non-daily smokers, highlighting its utility in quantifying the extent of tobacco use. nih.gov
Table 1: Urinary Concentrations of Minor Tobacco Alkaloids in Smokers
| Alkaloid | Median Concentration (ng/ml) | Detection Rate in Smokers |
| Nornicotine | 98.9 | 100% |
| Anatabine | 4.02 | 97.7% |
| Anabasine | 5.53 | 97.7% |
| Data sourced from a study of 827 smokers. nih.gov |
Biomarker Half-Life Considerations
The biological half-life of a biomarker is a critical factor in its application for monitoring substance use. The half-life determines the window of detection following the last use of the substance. For this compound, the estimated half-life is approximately 10 to 12 hours. frontiersin.orgnih.gov This is longer than the half-life of nicotine but shorter than that of cotinine.
The half-life of anatabine makes it a suitable biomarker for detecting recent tobacco use, typically within a few days after cessation. researchgate.netfrontiersin.org This is complemented by other tobacco alkaloids with varying half-lives. For example, anabasine has a slightly longer half-life of about 16 hours. researchgate.netfrontiersin.orgnih.gov
In contrast, other biomarkers offer different detection windows. Nicotelline has a very short half-life of 2-3 hours, making it useful for detecting very recent tobacco use (within 24 hours). frontiersin.org On the other end of the spectrum, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), a metabolite of a tobacco-specific nitrosamine, has a long half-life exceeding 10 days, making it suitable for assessing tobacco exposure over several weeks. frontiersin.org
The development of analytical methods that can simultaneously measure multiple biomarkers with a wide range of half-lives, such as anatabine, anabasine, nicotelline, and NNAL, provides a comprehensive picture of an individual's tobacco use patterns, from very recent use to longer-term exposure. frontiersin.orgnih.gov This multi-biomarker approach is particularly advantageous in studies of dual use of ENDS and conventional cigarettes, where understanding the frequency and extent of use of each product is crucial. frontiersin.orgnih.gov
Table 3: Half-Lives of Key Tobacco Alkaloid Biomarkers
| Biomarker | Approximate Half-Life | Detection Window |
| Nicotelline | 2-3 hours | Very recent use (within 24 hours) frontiersin.org |
| This compound | 10-12 hours | Recent use (a few days) frontiersin.orgnih.gov |
| Anabasine | 16 hours | Recent use (a few days) researchgate.netfrontiersin.orgnih.gov |
| NNAL | >10 days | Longer-term exposure (several weeks) frontiersin.org |
Structure Activity Relationship Sar Studies
Comparison with Nicotine (B1678760) and Other Tobacco Alkaloids (e.g., Anabasine (B190304), Nornicotine (B190312), Isoanatabine)
Anatabine's pharmacological activity is often benchmarked against nicotine, the principal alkaloid in tobacco, and other structurally related minor alkaloids like anabasine, nornicotine, and its isomer, isoanatabine. wikipedia.orgmdpi.com These comparisons primarily focus on their interactions with different subtypes of nAChRs.
(R,S)-Anatabine acts as an agonist at several nAChR subtypes, including α4β2, α6/α3β2β4, α3β4, and α7 receptors. caymanchem.com Compared to nicotine, anatabine (B1667383) is generally less potent. For instance, studies on rat α4β2-nAChR showed that while nicotine has a very high binding affinity (Ki value of ~2 nM), both (+)-anatabine (the R-enantiomer) and (-)-anatabine (the S-enantiomer) have lower affinities, with Ki values of 119 nM and 249 nM, respectively. researchgate.net
When compared with other minor alkaloids, the relationships are more complex:
Anabasine: Anatabine demonstrates a higher binding affinity for α4β2 nAChRs than anabasine (Ki = 910 nM). researchgate.net However, at α7 nAChRs, anabasine shows an approximately threefold higher potency than nicotine, while the presence of a double bond in anatabine's structure decreases its potency at this receptor subtype relative to (S)-anabasine. nih.gov
Nornicotine: Both nornicotine and anatabine are less potent than nicotine in their effects on food intake and physical activity. mdpi.com
Isoanatabine: This isomer of anatabine shows different activity profiles. Both enantiomers of isoanatabine displayed higher efficacies at α4β2 nAChRs compared to the anatabine enantiomers. noaa.gov Conversely, the two anatabine enantiomers were found to be highly efficacious agonists at α7 nAChRs, whereas (R)-isoanatabine was only a weak partial agonist at this receptor. researchgate.netnoaa.gov
The following table summarizes the potency and efficacy of these alkaloids at different nAChR subtypes.
| Compound | Receptor Subtype | Activity Metric | Value | Reference |
| This compound | α4β2 nAChR | EC50 | 6.1 µM | caymanchem.com |
| This compound | α6/α3β2β4 nAChR | EC50 | 3.6 µM | caymanchem.com |
| This compound | α7 nAChR | EC50 | 158.5 µM | caymanchem.com |
| (S)-Anabasine | α4β2 nAChR | EC50 | 4 µM | nih.gov |
| (+)-(R)-Anatabine | α4β2 nAChR | Ki | 119 nM | researchgate.net |
| (-)-(S)-Anatabine | α4β2 nAChR | Ki | 249 nM | researchgate.net |
| Anabasine | α4β2 nAChR | Ki | 910 nM | researchgate.net |
| Nicotine | α4β2 nAChR | Ki | ~2 nM | researchgate.net |
Influence of Stereochemistry on Biological Activity
Like many alkaloids, anatabine is optically active, existing as (R)- and (S)-enantiomers. google.com The stereochemistry at the chiral center significantly influences its biological activity and interaction with nAChRs. In tobacco, the (S)-enantiomer accounts for approximately 85% of the total anatabine content. mdpi.comresearchgate.net
Studies comparing the individual enantiomers have revealed distinct pharmacological profiles:
Binding Affinity: At α4β2 nAChRs, the (R)-anatabine enantiomer exhibits a binding affinity that is twice that of the (S)-enantiomer. nih.govnoaa.gov Radioligand binding assays determined the Ki values to be 119 nM for (+)-anatabine and 249 nM for (-)-anatabine. researchgate.net
Efficacy at α7 nAChRs: Both anatabine enantiomers are highly efficacious agonists at the human α7 nAChR subtype. researchgate.netnoaa.gov This is a notable contrast to its isomer, isoanatabine, where the (R)-enantiomer acts only as a weak partial agonist at this receptor. mdpi.com
Efficacy at α4β2 nAChRs: The two anatabine enantiomers were found to be less efficacious at human α4β2 nAChRs compared to (S)-anabasine. nih.gov
These differences underscore the importance of stereochemistry in the interaction between the ligand (anatabine enantiomers) and the receptor binding site. The spatial arrangement of the pyridine (B92270) and tetrahydropyridine (B1245486) rings relative to each other dictates the quality of the fit within the receptor's binding pocket, thereby influencing both binding affinity and the ability to induce a conformational change (efficacy).
The table below highlights the differences in binding affinity between the anatabine enantiomers.
| Enantiomer | Receptor Subtype | Binding Affinity (Ki) | Reference |
| (+)-(R)-Anatabine | α4β2 nAChR | 119 nM | researchgate.net |
| (-)-(S)-Anatabine | α4β2 nAChR | 249 nM | researchgate.net |
Structural Explanations for Pharmacological Effects
The pharmacological effects of anatabine, and the differences observed when compared to related alkaloids, can be attributed to specific structural features. The primary structural distinction between anatabine and anabasine is the presence of a double bond in the piperidine ring of anatabine. nih.gov
This double bond, located between carbons 4 and 5 of the tetrahydropyridine ring, flattens this part of the molecule. nih.gov This structural rigidity prevents the ring from adopting the more flexible half-chair or half-boat conformations available to the saturated piperidine ring of anabasine. This alteration in three-dimensional shape directly impacts how the molecule interacts with the binding sites of nAChRs.
The key structural explanations for its pharmacological profile include:
Increased Potency at α4β2 nAChRs: The introduction of the double bond in the piperidine ring, as seen in both anatabine and its isomer isoanatabine, leads to an increased agonist potency at α4β2 nAChRs relative to (S)-anabasine. nih.gov This suggests the flatter conformation is more favorable for binding and/or activation of this specific receptor subtype.
Decreased Potency at α7 nAChRs: In contrast, the same double bond results in a decreased potency at α7 nAChRs compared to (S)-anabasine. nih.gov This indicates that the binding pocket of the α7 receptor may better accommodate the more flexible, saturated ring structure of anabasine.
Anti-inflammatory Effects: Anatabine's recognized anti-inflammatory actions, such as the inhibition of transcription factors like NF-κB and STAT3, are thought to be linked to its activity at nAChRs, particularly the α7 subtype, which is known to mediate inflammatory signaling. nih.govacs.orgresearchgate.net However, some evidence suggests that its anti-inflammatory activity might also involve cellular pathways unrelated to nAChR activation. acs.org
These structure-activity relationships highlight how subtle changes in molecular geometry, such as the introduction of a single double bond, can significantly alter the pharmacological profile of a compound, leading to different potencies and efficacies at various receptor subtypes.
Future Research Directions and Translational Perspectives of R,s Anatabine
(R,S)-Anatabine, a minor alkaloid found in plants of the Solanaceae family, has garnered scientific interest for its potential therapeutic properties, particularly its anti-inflammatory effects. nih.gov While initial studies have provided a foundation for its biological activities, significant research is still required to fully understand its mechanisms, efficacy, and potential for clinical translation. This article explores the key future research directions and translational perspectives for this compound.
Q & A
Q. How can multi-omics approaches elucidate this compound’s off-target effects?
- Answer : Integrate transcriptomics (RNA-seq), proteomics (mass spectrometry), and metabolomics (LC-MS) from treated models. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify non-Aβ pathways (e.g., inflammation, oxidative stress) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
